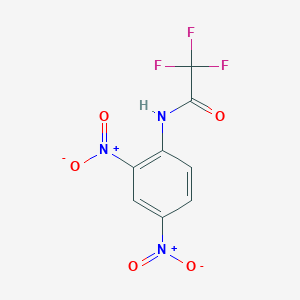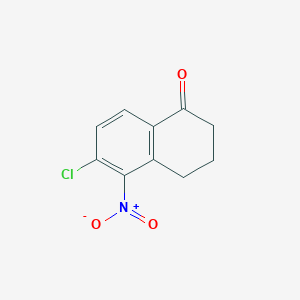
(4-Nitrophenyl)methyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a (4-nitrophenyl)methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl piperidine-1-carboxylate typically involves the reaction of piperidine with (4-nitrophenyl)methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include piperidine, (4-nitrophenyl)methyl chloroformate, and a suitable base such as triethylamine.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (4-aminophenyl)methyl piperidine-1-carboxylate.
Reduction: Formation of (4-aminophenyl)methyl piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(4-Nitrophenyl)methyl piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors, leading to various biological effects. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as (4-nitrophenyl)methyl piperidine-1-carboxylate share structural similarities with other piperidine derivatives, including piperine and 1-Boc-4-AP.
Nitrophenyl compounds: Compounds like 4-nitrophenyl caprylate also contain the nitrophenyl group and exhibit similar reactivity.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the (4-nitrophenyl)methyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
102637-13-8 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl piperidine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)19-10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 |
InChI Key |
NNSKHHNLVSQOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


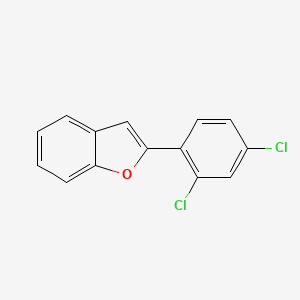
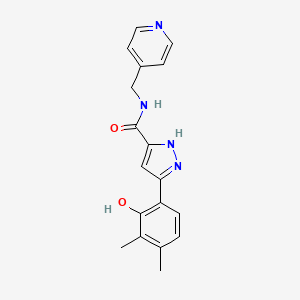
![1-(4-Butoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085875.png)
![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)

![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)
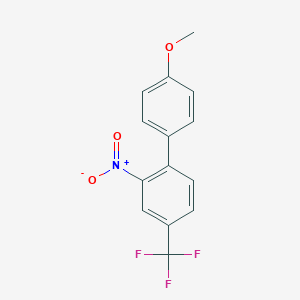
![7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14085909.png)

